molecular formula C15H14BrNO3 B5707713 3-bromo-N-(3,5-dimethoxyphenyl)benzamide

3-bromo-N-(3,5-dimethoxyphenyl)benzamide

Cat. No.: B5707713
M. Wt: 336.18 g/mol
InChI Key: VQSORYKNKRYJDJ-UHFFFAOYSA-N
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Description

3-bromo-N-(3,5-dimethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position of the benzamide ring and two methoxy groups at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3,5-dimethoxyphenyl)benzamide typically involves the following steps:

    Amidation: The formation of the amide bond is carried out by reacting 3,5-dimethoxyaniline with 3-bromobenzoyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3,5-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Similar structure but with the bromine atom at the 4-position.

    3-bromo-N-(3,5-dichlorophenyl)benzamide: Similar structure but with chlorine atoms instead of methoxy groups.

Uniqueness

3-bromo-N-(3,5-dimethoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFR1 with high specificity makes it a valuable compound in cancer research .

Properties

IUPAC Name

3-bromo-N-(3,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-7-12(8-14(9-13)20-2)17-15(18)10-4-3-5-11(16)6-10/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSORYKNKRYJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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